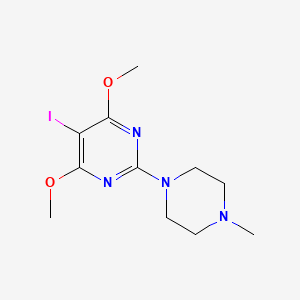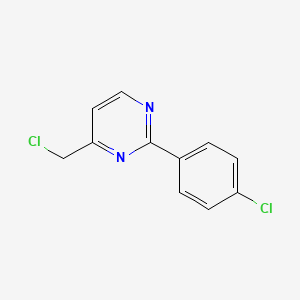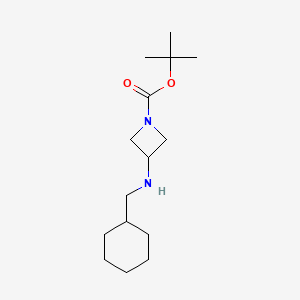
1-(tert-ブトキシカルボニル)-4,4-ジフルオロ-2-メチルピロリジン-2-カルボン酸
概要
説明
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
科学的研究の応用
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Serves as a precursor in the synthesis of drugs and biologically active compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
Target of Action
Compounds with the tert-butyloxycarbonyl (boc) group are commonly used in organic synthesis, particularly for the protection of amino groups .
Mode of Action
The mode of action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid involves the use of the Boc group as a protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a role in the synthesis of peptides. Specifically, it is used in the formation of dipeptides, which are a type of peptide consisting of two amino acids. The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Result of Action
The result of the compound’s action is the formation of dipeptides. The compound’s Boc group serves as a protecting group, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Action Environment
The action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the reactions involving this compound take place under room temperature conditions . Additionally, the compound’s reactivity can be influenced by the presence of other reactive groups in the reaction environment .
生化学分析
Biochemical Properties
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions by acting as a protecting group for amines. This compound interacts with enzymes and proteins that are involved in the synthesis and modification of peptides and other biomolecules. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The interaction with enzymes such as proteases and peptidases is significant as these enzymes can cleave the protecting group under specific conditions, allowing for the controlled release of the amine group.
Cellular Effects
The effects of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid on various types of cells and cellular processes are primarily related to its role as a protecting group. This compound can influence cell function by temporarily masking reactive amine groups, thereby preventing premature reactions that could disrupt cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of free amine groups that are essential for these processes. For instance, the removal of the tert-butoxycarbonyl group can be achieved with strong acids such as trifluoroacetic acid, which can then lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid involves its ability to form stable carbamate bonds with amine groups. This compound exerts its effects by binding to amine groups and forming a protective barrier that prevents unwanted reactions. The removal of the tert-butoxycarbonyl group involves protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl group, resulting in the release of the free amine . This process can be catalyzed by acids such as trifluoroacetic acid, leading to the decarboxylation and release of the amine group.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to strong acids or bases. Long-term effects on cellular function have been observed in in vitro studies, where the gradual release of the amine group can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively protect amine groups without causing significant toxic or adverse effects. At high doses, it can lead to toxicity and adverse effects such as respiratory irritation and skin irritation . Threshold effects have been observed, where the protective effects are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is involved in metabolic pathways that include the synthesis and modification of peptides and other biomolecules. This compound interacts with enzymes such as proteases and peptidases, which can cleave the protecting group under specific conditions . The metabolic flux and levels of metabolites can be affected by the presence of this compound, as it modulates the availability of free amine groups that are essential for various metabolic processes.
Transport and Distribution
The transport and distribution of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed within different cellular compartments. The localization and accumulation of this compound can be affected by its interactions with specific transporters and binding proteins that facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its protective effects on amine groups. The activity and function of this compound can be influenced by its localization within the cell, as it interacts with specific biomolecules and enzymes in different subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-difluoro-2-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions: 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
類似化合物との比較
tert-Butoxycarbonyl (Boc) derivatives: These compounds share the Boc protecting group and are used for similar purposes in organic synthesis.
Carbamate derivatives: These compounds also protect amine groups but may have different stability and reactivity profiles.
Uniqueness: 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the difluoro and methyl groups on the pyrrolidine ring, which can influence its reactivity and the types of reactions it undergoes .
特性
IUPAC Name |
4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWNJDSEXLKVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447943-90-9 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)




![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)
